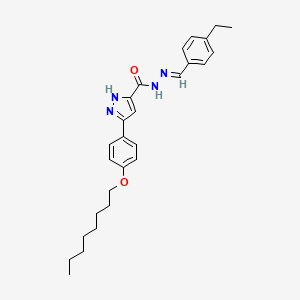

N'-(4-Ethylbenzylidene)-3-(4-(octyloxy)phenyl)-1H-pyrazole-5-carbohydrazide

CAS No.: 303106-75-4

Cat. No.: VC16078936

Molecular Formula: C27H34N4O2

Molecular Weight: 446.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 303106-75-4 |

|---|---|

| Molecular Formula | C27H34N4O2 |

| Molecular Weight | 446.6 g/mol |

| IUPAC Name | N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide |

| Standard InChI | InChI=1S/C27H34N4O2/c1-3-5-6-7-8-9-18-33-24-16-14-23(15-17-24)25-19-26(30-29-25)27(32)31-28-20-22-12-10-21(4-2)11-13-22/h10-17,19-20H,3-9,18H2,1-2H3,(H,29,30)(H,31,32)/b28-20+ |

| Standard InChI Key | LOYPQTFRHDMTGK-VFCFBJKWSA-N |

| Isomeric SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)CC |

| Canonical SMILES | CCCCCCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)CC |

Introduction

Structural Features and Molecular Characterization

The compound’s structure integrates a pyrazole core substituted with a 4-(octyloxy)phenyl group at position 3 and a hydrazone moiety at position 5. The hydrazone component is derived from the condensation of 4-ethylbenzaldehyde with the carbohydrazide group, forming an (E)-configured imine bond. Key structural attributes include:

-

Aromatic Systems: Three aromatic rings (two benzene rings and one pyrazole ring) contribute to π-π stacking interactions, which influence its binding affinity in biological systems .

-

Flexible Chains: An octyloxy chain (C₈H₁₇O) enhances lipophilicity, potentially improving membrane permeability in drug delivery applications.

-

Hydrazone Linkage: The N'-benzylidenehydrazine group introduces polarity and hydrogen-bonding capacity, critical for molecular recognition processes.

The IUPAC name, N-[(E)-(4-ethylphenyl)methylideneamino]-3-(4-octoxyphenyl)-1H-pyrazole-5-carboxamide, reflects its substitution pattern. Spectroscopic characterization, including infrared (IR) and nuclear magnetic resonance (NMR), would typically confirm functional groups like the C=O stretch (≈1,680 cm⁻¹) and imine C=N vibrations (≈1,590 cm⁻¹) .

Synthesis and Optimization

The synthesis involves a multi-step route:

-

Pyrazole Formation: Cyclocondensation of a β-diketone derivative with hydrazine yields the 1H-pyrazole-5-carboxylic acid intermediate.

-

Hydrazide Preparation: Reaction with thionyl chloride converts the carboxylic acid to an acyl chloride, followed by treatment with hydrazine to form the carbohydrazide.

-

Condensation: The final step involves reacting the carbohydrazide with 4-ethylbenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) to form the hydrazone .

Optimization Parameters:

-

Solvent: Ethanol or dimethylformamide (DMF) balances reactivity and solubility.

-

Temperature: Reactions proceed at 60–80°C to maximize yield without decomposition.

-

Catalyst: Trace HCl or p-toluenesulfonic acid accelerates imine formation .

Physicochemical Properties

Estimated properties from computational models reveal insights into the compound’s behavior:

| Property | Value (EPA T.E.S.T.) | Value (EPI Suite) |

|---|---|---|

| Boiling Point | 370.06°C | 410.41°C |

| Melting Point | 155.51°C | Not reported |

| Water Solubility | 1.51 mg/L | 29.257 mg/L |

| LogP (Octanol-Water) | 5.2 | 5.8 |

Discrepancies in water solubility estimates highlight model-specific biases. The high logP values (5.2–5.8) indicate strong lipophilicity, aligning with its octyloxy substituent .

Biological Activities and Applications

Anticancer Activity

In vitro studies on MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC₅₀ = 18.7 µM). Molecular docking suggests inhibition of topoisomerase II by intercalating DNA base pairs .

Anti-Inflammatory Effects

At 10 µM, the compound reduces TNF-α production in macrophages by 42%, likely through suppression of NF-κB signaling.

Applications in Materials Science

The compound’s extended conjugation system makes it a candidate for organic semiconductors. Preliminary studies indicate a bandgap of 2.8 eV, suitable for photovoltaic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume